molecular formula C15H15Cl2N5O3 B11274158 2-Methoxyethyl 7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11274158
M. Wt: 384.2 g/mol
InChI Key: VLXJRVWBSLDDCD-UHFFFAOYSA-N
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Description

2-METHOXYETHYL 7-(2,4-DICHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, along with various substituents such as methoxyethyl, dichlorophenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 7-(2,4-DICHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.

    Fusion with Pyrimidine Ring: The tetrazole ring is then fused with a pyrimidine ring through a condensation reaction, often involving the use of catalysts and specific reaction conditions to ensure the formation of the desired fused ring system.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 7-(2,4-DICHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like alkyl halides or chlorinating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, chlorinating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.

Scientific Research Applications

2-METHOXYETHYL 7-(2,4-DICHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 7-(2,4-DICHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolopyrimidine Derivatives: Compounds with similar fused ring structures but different substituents.

    Dichlorophenyl Derivatives: Compounds containing the dichlorophenyl group but with different core structures.

    Methoxyethyl Derivatives: Compounds with the methoxyethyl group but different ring systems.

Uniqueness

2-METHOXYETHYL 7-(2,4-DICHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and fused ring system, which imparts distinct chemical properties and potential applications. The presence of both the tetrazole and pyrimidine rings, along with the dichlorophenyl and methoxyethyl groups, makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C15H15Cl2N5O3

Molecular Weight

384.2 g/mol

IUPAC Name

2-methoxyethyl 7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H15Cl2N5O3/c1-8-12(14(23)25-6-5-24-2)13(22-15(18-8)19-20-21-22)10-4-3-9(16)7-11(10)17/h3-4,7,13H,5-6H2,1-2H3,(H,18,19,21)

InChI Key

VLXJRVWBSLDDCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCCOC

Origin of Product

United States

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